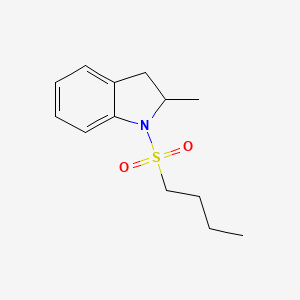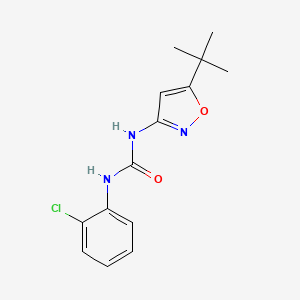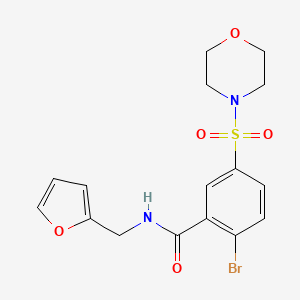
1-(butylsulfonyl)-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-2-methylindoline is a chemical compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(butylsulfonyl)-2-methylindoline involves its interaction with specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have inhibitory effects on protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(butylsulfonyl)-2-methylindoline in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for targeted inhibition and manipulation of cellular function. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method and limited availability can make it difficult to obtain in large quantities. Additionally, its specificity for certain enzymes and cellular signaling pathways can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(butylsulfonyl)-2-methylindoline. One area of focus is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other cellular signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods could expand its availability for use in scientific research.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-2-methylindoline is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the reaction of 2-methylindoline with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-2-methylindoline has been used in various scientific research studies due to its potential as a biological tool. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Propiedades
IUPAC Name |
1-butylsulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-9-17(15,16)14-11(2)10-12-7-5-6-8-13(12)14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIPWZWSKCRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)